

TK-642: A Technical Overview of the Preclinical Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity data for the allosteric SHP2 inhibitor, **TK-642**. The information is primarily derived from a single key publication and does not constitute a complete, formal toxicological assessment. Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are not publicly available at this time.

Introduction

TK-642 is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] As a potential therapeutic agent, particularly in oncology, understanding the safety and toxicity profile of **TK-642** is of paramount importance for further drug development. This technical guide provides a detailed summary of the existing preclinical data on the safety and toxicity of **TK-642**.

Non-Clinical Safety and Tolerability

The primary source of in vivo safety data for **TK-642** comes from a xenograft mouse model study utilizing KYSE-520 esophageal cancer cells.[1]

In Vivo Tolerability



In this study, oral administration of **TK-642** at a dosage of 50 mg/kg was well-tolerated by the tumor-bearing mice. Key observations regarding the general health and safety of the animals include:

- No Observable Weight Loss: Treatment with TK-642 did not result in any significant weight loss in the animals over the course of the study.[1]
- Absence of Abnormal Conditions: No other abnormal health conditions were observed in the treatment group.[1]

Histopathological Analysis

To assess potential organ-specific toxicity, a histopathological analysis of major organs was conducted at the end of the in vivo study. The results indicated no apparent abnormalities in the following organs:[1]

- Heart
- Liver
- Spleen
- Lung
- Kidney

This suggests that at the tested dose and duration, **TK-642** does not induce significant tissue damage in these vital organs.[1]

In Vitro Cytotoxicity

The cytotoxic potential of **TK-642** was evaluated against a non-cancerous human cell line to provide an initial assessment of its general cellular toxicity.

Cytotoxicity in 293T Cells

A CCK8 assay was used to determine the half-maximal inhibitory concentration (IC50) of **TK-642** in human embryonic kidney 293T cells. The IC50 value was found to be 18.26 ± 1.62



μmol/L.[1] This provides a preliminary indication of the concentration at which **TK-642** exhibits cytotoxic effects in a non-cancerous cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the safety and toxicity profile of **TK-642**.

Table 1: In Vivo Safety and Efficacy Data

Parameter	Value	Species	Study Model	Dosage	Source
Tumor Growth Inhibition (TGI)	83.69 ± 10.44%	Mouse	KYSE-520 Xenograft	50 mg/kg (oral)	[1]
Observable Adverse Effects	None reported	Mouse	KYSE-520 Xenograft	50 mg/kg (oral)	[1]

Table 2: In Vitro Cytotoxicity Data

Cell Line	IC50 (µmol/L)	Assay	Source
293T (non-cancerous)	18.26 ± 1.62	ССК8	[1]
KYSE-520 (esophageal cancer)	5.73 ± 0.34	Not specified	[1]

Experimental Protocols In Vivo Xenograft Mouse Model

- Cell Line: KYSE-520 esophageal carcinoma cells were used.
- Animal Model: Mice were subcutaneously implanted with KYSE-520 cells.



- Treatment Groups:
 - TK-642 (50 mg/kg, oral administration)
 - SHP099 (positive control, 50 mg/kg, oral administration)
 - Saline solution (vehicle control)
- Dosing Schedule: A single oral dose was administered.
- Monitoring: Tumor volume and body weight were monitored throughout the study.
- Endpoint Analysis: At the end of the study, tumors were excised, and major organs (heart, liver, spleen, lung, and kidney) were collected for histopathological analysis.[1]

CCK8 Cell Viability Assay

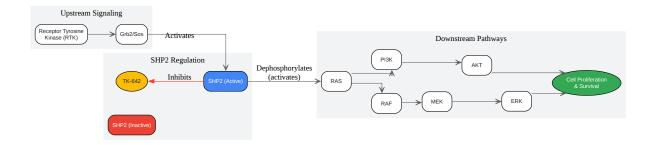
- · Cell Line: 293T cells.
- Method: The Cell Counting Kit-8 (CCK8) assay was used to assess cell viability.
- Procedure: Cells were treated with varying concentrations of TK-642. After a specified incubation period, the CCK8 reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to a control group. The IC50 value was then calculated.[1]

Signaling Pathway and Experimental Workflow Diagrams

TK-642 Mechanism of Action: SHP2 Inhibition

TK-642 is an allosteric inhibitor of SHP2. It binds to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition of SHP2's phosphatase activity leads to the suppression of downstream signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1]





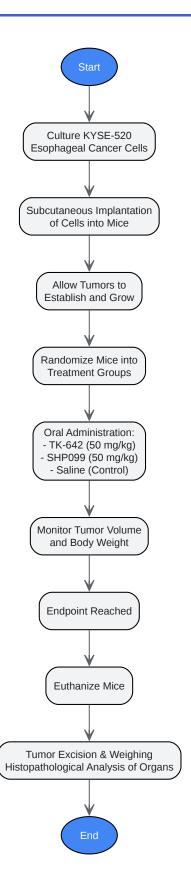
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Caption: Signaling pathway of SHP2 inhibition by TK-642.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the key steps in the in vivo xenograft study used to evaluate the efficacy and safety of **TK-642**.





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Caption: Workflow for the in vivo xenograft study of TK-642.



Limitations and Future Directions

The currently available data provides a promising initial safety profile for **TK-642** in a preclinical cancer model. However, a comprehensive toxicological evaluation is necessary for further clinical development. Key missing pieces of information include:

- Acute and Chronic Toxicity Studies: Determination of LD50 values and the effects of repeated dosing over longer periods.
- Genotoxicity Assays: Evaluation of the potential for TK-642 to induce genetic mutations or chromosomal damage.
- Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of TK-642.
- Reproductive and Developmental Toxicity Studies: Assessment of the potential effects of TK-642 on fertility, pregnancy, and fetal development.
- Safety Pharmacology Studies: Investigation of the effects of TK-642 on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion

Based on the available preclinical data, **TK-642** demonstrates a favorable initial safety profile in an in vivo mouse model, with good tolerability and no significant organ toxicity observed at an efficacious dose.[1] The in vitro cytotoxicity against a non-cancerous cell line provides a preliminary benchmark for its cellular toxicity. However, it is crucial to acknowledge that this is not a complete toxicological assessment. Further in-depth safety and toxicity studies are essential to fully characterize the risk profile of **TK-642** and to support its potential advancement into clinical trials.

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References



- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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